FC131 Tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FC131 Trifluoroacetate is a cyclic pentapeptide known for its role as a potent antagonist of the CXC chemokine receptor type 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including immune cell trafficking, cancer metastasis, and HIV infection. FC131 Trifluoroacetate inhibits the binding of stromal cell-derived factor 1 (SDF-1) to CXCR4, with an inhibitory concentration (IC50) of 4.5 nanomolar .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FC131 Trifluoroacetate involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to a solid resin.
Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.
Cyclization: Formation of the cyclic structure through a head-to-tail cyclization reaction.
Deprotection and Cleavage: Removal of protecting groups and cleavage of the peptide from the resin.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Industrial Production Methods: Industrial production of FC131 Trifluoroacetate follows similar principles but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques ensures the production of high-quality peptides suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: FC131 Trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. These reactions include:
Nucleophilic Substitution: Involving the replacement of a leaving group by a nucleophile.
Peptide Bond Formation: During the synthesis process, amide bonds are formed between amino acids.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols.
Solvents: Dimethyl sulfoxide (DMSO) and acetonitrile.
Catalysts: Often used to facilitate cyclization and other key steps.
Major Products: The primary product of these reactions is the cyclic pentapeptide FC131 Trifluoroacetate itself, with high purity achieved through careful control of reaction conditions and purification steps .
Scientific Research Applications
FC131 Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the structure-activity relationship of CXCR4 antagonists.
Biology: Investigates the role of CXCR4 in immune cell trafficking and cancer metastasis.
Medicine: Explores potential therapeutic applications in HIV treatment and cancer therapy.
Industry: Utilized in the development of diagnostic and therapeutic agents targeting CXCR4 .
Mechanism of Action
FC131 Trifluoroacetate exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, SDF-1. This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The key molecular targets include the G-protein coupled receptor CXCR4 and the signaling pathways activated by SDF-1 binding .
Comparison with Similar Compounds
AMD3100: Another CXCR4 antagonist used in HIV treatment and stem cell mobilization.
T140: A peptide-based CXCR4 antagonist with similar binding properties.
Pentixafor: A radiolabeled CXCR4 antagonist used in diagnostic imaging.
Uniqueness of FC131 Trifluoroacetate: FC131 Trifluoroacetate is unique due to its high affinity and specificity for CXCR4, as well as its cyclic structure, which enhances its stability and bioavailability. Its ability to inhibit CXCR4 with nanomolar potency makes it a valuable tool in both research and therapeutic contexts .
Properties
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6.C2HF3O2/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21;3-2(4,5)1(6)7/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t26-,27-,28-,29+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFPYRTUCUEQI-UVHONZKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48F3N11O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
843.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.